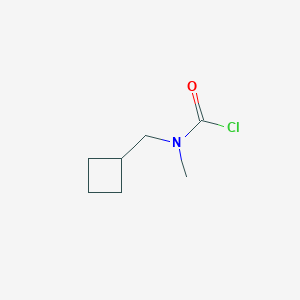

N-(cyclobutylmethyl)-N-methylcarbamoyl chloride

Description

Properties

IUPAC Name |

N-(cyclobutylmethyl)-N-methylcarbamoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO/c1-9(7(8)10)5-6-3-2-4-6/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUGAOKHFPCLCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCC1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclobutylmethyl)-N-methylcarbamoyl chloride typically involves the reaction of N-(cyclobutylmethyl)-N-methylamine with phosgene (carbonyl dichloride). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The general reaction scheme is as follows:

N-(cyclobutylmethyl)-N-methylamine+Phosgene→N-(cyclobutylmethyl)-N-methylcarbamoyl chloride+Hydrogen chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance safety and efficiency. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N-(cyclobutylmethyl)-N-methylcarbamoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: The carbamoyl chloride group is highly reactive towards nucleophiles, leading to the formation of substituted carbamates.

Hydrolysis: In the presence of water, this compound hydrolyzes to form N-(cyclobutylmethyl)-N-methylcarbamic acid and hydrogen chloride.

Aminolysis: Reaction with amines to form ureas.

Common Reagents and Conditions

Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with this compound.

Reaction Conditions: These reactions are typically carried out at room temperature or slightly elevated temperatures, often in the presence of a base to neutralize the hydrogen chloride formed.

Major Products

Substituted carbamates: Formed from nucleophilic substitution reactions.

N-(cyclobutylmethyl)-N-methylcarbamic acid: Formed from hydrolysis.

Scientific Research Applications

N-(cyclobutylmethyl)-N-methylcarbamoyl chloride has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: Employed in the development of novel drug candidates, particularly those targeting the central nervous system.

Biological Studies: Utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Industrial Applications: Used in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of N-(cyclobutylmethyl)-N-methylcarbamoyl chloride primarily involves its reactivity as a carbamoylating agent. It reacts with nucleophilic sites on biomolecules, such as proteins and nucleic acids, leading to the formation of covalent adducts. This reactivity can be exploited in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

Carbamoyl chlorides are a class of reactive compounds characterized by the –N–C(O)Cl functional group. Below is a detailed comparison of N-(cyclobutylmethyl)-N-methylcarbamoyl chloride with structurally related analogues:

Structural and Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| This compound | C₇H₁₂ClNO | 161.63 | 1534647-21-6 | Cyclobutylmethyl, methyl |

| N,N-Dimethylcarbamoyl chloride | C₃H₆ClNO | 107.55 | 79-44-7 | Two methyl groups |

| N-Methoxy-N-methylcarbamoyl chloride | C₃H₆ClNO₂ | 123.54 | 30289-28-2 | Methoxy, methyl |

| N-(Chloromethyl)-N-methylcarbamoyl chloride | C₃H₅Cl₂NO | 141.98 | 50778-91-1 | Chloromethyl, methyl |

| N-(4-Fluorophenyl)-N-methylcarbamoyl chloride | C₈H₇ClFNO | 187.60 | 55239-51-5 | 4-Fluorophenyl, methyl |

Key Observations :

- Steric Effects : The cyclobutylmethyl group in the target compound introduces significant steric bulk compared to smaller substituents (e.g., methyl, methoxy). This bulk may reduce nucleophilic attack rates at the carbonyl carbon, slowing reactions like hydrolysis or carbamate formation .

- Electronic Effects: Electron-withdrawing groups (e.g., chloromethyl in C₃H₅Cl₂NO) increase electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles. In contrast, the cyclobutyl group is electron-neutral, leading to moderate reactivity .

Biological Activity

N-(Cyclobutylmethyl)-N-methylcarbamoyl chloride is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to synthesize existing research findings on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

This compound is classified as a carbamoyl chloride, which is known for its reactivity with various nucleophiles. The compound can be synthesized through a reaction involving cyclobutylmethyl amine and thionyl chloride, leading to the formation of the carbamoyl group. Its structure allows it to participate in various biochemical interactions, making it a candidate for drug development.

The biological activity of this compound primarily revolves around its interaction with specific receptors and enzymes:

- Acetylcholinesterase Inhibition : Compounds in the carbamate class are known inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .

- Lysophosphatidic Acid (LPA) Receptor Modulation : Research indicates that carbamoyl derivatives may influence LPA receptors, which are implicated in various cellular responses including proliferation and migration. This modulation could have therapeutic implications in fibrosis and cancer treatment .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Case Studies

- Acetylcholinesterase Inhibition Study : A study demonstrated that this compound exhibited significant AChE inhibitory activity compared to standard inhibitors. This suggests potential for use in neurodegenerative disorders where cholinergic signaling is compromised.

- Fibrosis Treatment Potential : In vitro studies indicated that the compound could inhibit LPA-induced fibroblast proliferation, suggesting a role in managing fibrotic diseases such as idiopathic pulmonary fibrosis (IPF). These findings align with existing literature on LPA receptor antagonists being beneficial in reducing fibrosis .

- Cancer Cell Apoptosis : Research has shown that derivatives of carbamoyl chlorides can induce apoptosis in various cancer cell lines through mechanisms that may involve mitochondrial dysfunction and caspase activation. This highlights the potential application of this compound in oncology .

Q & A

Basic: What are the optimal synthetic protocols for N-(cyclobutylmethyl)-N-methylcarbamoyl chloride, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves reacting N-methylcarbamoyl chloride with cyclobutylmethyl derivatives under controlled conditions. Evidence from analogous carbamoyl chloride syntheses suggests using anhydrous solvents like dichloromethane or tetrahydrofuran to minimize hydrolysis . Purification via column chromatography (e.g., silica gel) or recrystallization (e.g., acetone) is critical to isolate the product, as seen in crystal structure studies of related compounds . Purity can be confirmed using H NMR (e.g., integration ratios for methyl and cyclobutyl protons) and HPLC with UV detection (retention time matching reference standards).

Basic: How can the molecular structure of this compound be rigorously characterized?

Methodological Answer:

X-ray crystallography is the gold standard for structural confirmation, as demonstrated in studies of similar carbamoyl derivatives . Key parameters include:

- Bond angles and dihedral angles : Compare experimental values (e.g., cyclobutylmethyl group orientation) with computational models (DFT).

- Hydrogen bonding : Use crystallographic data to identify intra-/intermolecular interactions (e.g., N–H⋯O) that stabilize the structure .

Complementary techniques: - C NMR to verify carbonyl (C=O) and carbamoyl chloride (C–Cl) groups.

- IR spectroscopy to confirm characteristic C=O (1700–1750 cm) and C–Cl (550–850 cm) stretches.

Advanced: How does the conformation of this compound influence its reactivity in nucleophilic substitution reactions?

Methodological Answer:

The cyclobutylmethyl group introduces steric and electronic effects. Crystal data from related compounds show that non-planar conformations (e.g., dihedral angles >60° between aromatic rings and carbamoyl groups) reduce steric hindrance, enhancing accessibility for nucleophiles . To assess reactivity:

Perform kinetic studies with varying nucleophiles (e.g., amines, alcohols) under controlled temperatures.

Use DFT calculations to map transition states and activation energies for different conformers.

Compare reaction rates with analogs (e.g., N-(ethyl)-N-methylcarbamoyl chloride) to isolate cyclobutyl effects.

Advanced: What challenges arise in crystallizing this compound, and how can they be addressed?

Methodological Answer:

Carbamoyl chlorides are often hygroscopic and prone to decomposition. Strategies include:

- Solvent selection : Use low-polarity solvents (e.g., hexane/acetone mixtures) to slow hydrolysis, as seen in crystal growth protocols for similar compounds .

- Temperature control : Gradual cooling (e.g., 0.1°C/min) to promote ordered crystal lattice formation.

- Seeding : Introduce pre-formed microcrystals to overcome nucleation barriers.

Monitor crystal quality via single-crystal X-ray diffraction (e.g., R < 0.05) and validate against simulated powder patterns .

Advanced: How does the cyclobutylmethyl substituent affect biological activity in receptor-binding studies?

Methodological Answer:

The cyclobutyl group’s strained ring may enhance binding affinity via hydrophobic interactions or conformational restriction. For example, studies on N-(cyclobutylmethyl) opioid derivatives revealed improved selectivity for κ-opioid receptors compared to bulkier substituents . To evaluate this:

Conduct competitive binding assays with radiolabeled ligands (e.g., H-naloxone).

Compare IC values against N-(cyclopropylmethyl) or N-(tert-butyl) analogs.

Use molecular docking (e.g., AutoDock Vina) to model interactions with receptor active sites.

Advanced: What computational methods are suitable for predicting the degradation pathways of this compound?

Methodological Answer:

- Reactivity prediction : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) for C–Cl and C–N bonds.

- Degradation modeling : Simulate hydrolysis pathways (e.g., SN2 mechanism) using polarizable continuum models (PCM) for solvent effects .

- Kinetic isotope effects (KIE) : Use deuterated water (DO) in experimental studies to validate computational predictions of rate-determining steps.

Advanced: How can trace impurities or degradation products of this compound be quantified?

Methodological Answer:

- LC-MS/MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) and monitor for [M+H] ions.

- Stability-indicating assays : Accelerate degradation under stress conditions (heat, humidity) and quantify byproducts via peak area normalization .

- NMR impurity profiling : F NMR is particularly useful if fluorinated byproducts are suspected .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.